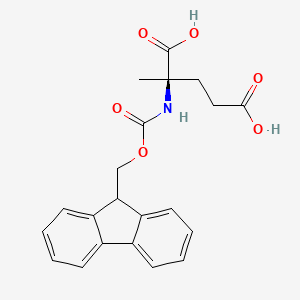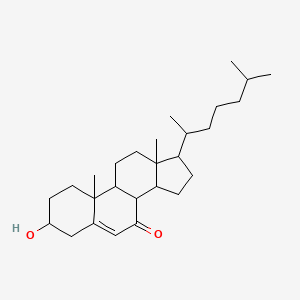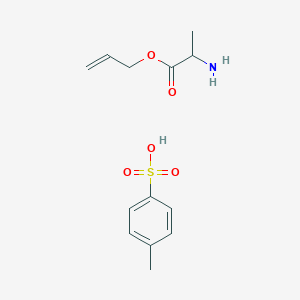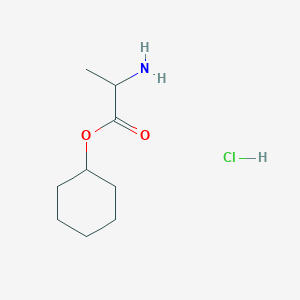
Fmoc-alpha-methyl-D-Glu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-alpha-methyl-D-Glu, also known as 9-fluorenylmethoxycarbonyl-alpha-methyl-D-glutamic acid, is a derivative of glutamic acid. It is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a temporary protecting group for the amino group, allowing for the stepwise assembly of peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-alpha-methyl-D-Glu typically involves the protection of the amino group of alpha-methyl-D-glutamic acid with the Fmoc group. This can be achieved by reacting the amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino acid to form the Fmoc-protected derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis techniques. The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu, and the reactions are carried out in large reactors with controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-alpha-methyl-D-Glu undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed by treatment with a base such as piperidine, resulting in the free amino group.
Coupling Reactions: The protected amino group can participate in peptide bond formation with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Major Products Formed
The major products formed from these reactions include peptides and proteins with specific sequences, which are used in various research and industrial applications .
Wissenschaftliche Forschungsanwendungen
Fmoc-alpha-methyl-D-Glu is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: Peptides synthesized using this compound are used in the development of novel therapeutic agents.
Biomaterials: It is used in the fabrication of functional materials for biomedical applications.
Wirkmechanismus
The mechanism of action of Fmoc-alpha-methyl-D-Glu involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group is introduced to protect the amino group, allowing for selective reactions at other functional groups. The Fmoc group is then removed under basic conditions, revealing the free amino group for further reactions . This process ensures the stepwise assembly of peptides with high precision and efficiency.
Vergleich Mit ähnlichen Verbindungen
Fmoc-alpha-methyl-D-Glu is compared with other Fmoc-protected amino acids such as:
Fmoc-L-glutamic acid: Similar in structure but differs in the stereochemistry and presence of the alpha-methyl group.
Fmoc-alpha-methyl-L-glutamic acid: Similar in structure but differs in the stereochemistry.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the alpha-methyl group, which can influence the properties and reactivity of the resulting peptides .
Eigenschaften
Molekularformel |
C21H21NO6 |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanedioic acid |
InChI |
InChI=1S/C21H21NO6/c1-21(19(25)26,11-10-18(23)24)22-20(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,27)(H,23,24)(H,25,26)/t21-/m1/s1 |
InChI-Schlüssel |
YORGKHGDLMQZGF-OAQYLSRUSA-N |
Isomerische SMILES |
C[C@@](CCC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CC(CCC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (E)-2-methylbut-2-enoate](/img/structure/B13399459.png)


![9-[2-Methylene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxy-2-purinamine](/img/structure/B13399478.png)
![phosphinetriyltris[N,N-dimethylaniline]](/img/structure/B13399485.png)
![[1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride](/img/structure/B13399491.png)
![(5S,10S,13S,17S)-17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13399493.png)



![3-Methyl-6-[2-[[5-methyl-2-[4-(trifluoromethoxy)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid](/img/structure/B13399518.png)


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride](/img/structure/B13399544.png)
